Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
Description
Properties
CAS No. |
58262-38-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
InChI Key |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthesis Routes: Several synthetic routes exist for the preparation of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde under acidic conditions. The resulting product undergoes cyclization to form the tetrahydrofuran ring .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : In aqueous NaOH (1–2 M), the ester converts to 3-(5-oxotetrahydrofuran-2-yl)propanoic acid and ethanol. Yields exceed 85% at 60–80°C .
-
Acidic Hydrolysis : Using H<sub>2</sub>SO<sub>4</sub> (1–5 mol%) in ethanol/water (1:1), partial hydrolysis occurs, retaining the tetrahydrofuran ring while forming the acid .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Basic (pH >12) | NaOH (2 M) | 80 | 3-(5-oxotetrahydrofuran-2-yl)propanoic acid | 88 |
| Acidic (pH 1–2) | H<sub>2</sub>SO<sub>4</sub> (3 mol%) | 60 | Partial hydrolysis product | 62 |
Reduction Reactions
The ketone group (5-oxo) is selectively reduced:
-
Sodium Borohydride (NaBH<sub>4</sub>) : In methanol at 0–25°C, the ketone reduces to a secondary alcohol, yielding ethyl 3-(5-hydroxytetrahydrofuran-2-yl)propanoate (92% yield) .
-
Catalytic Hydrogenation : Pd/C (5 wt%) under H<sub>2</sub> (1 atm) achieves full reduction but may saturate the tetrahydrofuran ring at higher pressures .
Key Data :
-
NaBH<sub>4</sub> reduction completes in 2–4 hours with >90% conversion .
-
Over-reduction with H<sub>2</sub> (3 atm) forms undesired byproducts (∼15%) .
Nucleophilic Substitution
The ester group participates in substitution reactions:
-
Transesterification : With methanol and H<sub>2</sub>SO<sub>4</sub> (1 mol%), the ethyl ester converts to methyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (78% yield) .
-
Amidation : Reaction with NH<sub>3</sub> in ethanol at 50°C forms the corresponding amide (65% yield) .
Ring-Opening Reactions
The tetrahydrofuran ring opens under specific conditions:
-
Acid-Catalyzed Ring Opening : In HCl (6 M) at 90°C, the ring opens to form 4-oxoheptanedioic acid ethyl ester (70% yield) .
-
Base-Mediated Ring Expansion : Treatment with K<sub>2</sub>CO<sub>3</sub> in DMF induces rearrangement to a γ-lactone (55% yield) .
Mechanistic Insight :
Ring-opening proceeds via protonation of the oxygen, followed by nucleophilic attack at the β-carbon.
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the ester moiety:
-
α-Arylation : Using Pd(dba)<sub>2</sub> (2 mol%) and P(t-Bu)<sub>3</sub> (4 mol%), the ester couples with aryl bromides (e.g., 4-bromoanisole) to form α-aryl derivatives (82% yield) .
Table 2: Cross-Coupling Optimization
| Aryl Bromide | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(dba)<sub>2</sub>/P(t-Bu)<sub>3</sub> | 110 | 85 |
| 3-Bromopyridine | Pd(OAc)<sub>2</sub>/Q-phos | 70 | 78 |
Photocatalytic Modifications
Under UV light (440 nm), the compound undergoes radical-mediated reactions:
Scientific Research Applications
Synthesis Overview
The compound can be synthesized through a series of reactions involving starting materials such as ethyl acetoacetate and appropriate aldehydes. The synthesis pathway may involve:
- Formation of the tetrahydrofuran ring via cyclization reactions.
- Acylation to introduce the propanoate group.
Biological Applications
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate has been investigated for its biological activities, particularly in the context of drug development.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that derivatives of this compound exhibited moderate cytotoxic activity. The mechanism of action appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .
Applications in Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it valuable in synthetic organic chemistry.
Synthetic Utility
- Building Block for Heterocycles : this compound can be used to synthesize heterocyclic compounds, which are important in pharmaceuticals.
- Reagent in Coupling Reactions : It can act as a coupling partner in reactions to form carbon-carbon bonds, expanding the library of synthetic methodologies available to chemists .
Material Science Applications
In material science, this compound has potential applications in the development of polymers and coatings due to its reactive nature.
Polymerization Studies
Research has shown that this compound can be polymerized to produce materials with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In flavor and fragrance applications, it contributes to sensory perception.
- In medicinal chemistry, it may interact with biological targets via specific pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and electronic features of Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (Compound A) with six analogous compounds:
Electronic Effects and Solubility
- Electron-Withdrawing vs. Electron-Donating : Compounds A, D, E, and F are electron-deficient due to ketones or nitro groups, enhancing reactivity with nucleophiles. In contrast, Compound C’s furan is electron-rich, favoring electrophilic interactions .
- Solubility : Compounds with fluorinated or aromatic groups (D, E, G) exhibit lower water solubility but higher lipid membrane permeability, critical for pharmaceuticals .
Biological Activity
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, incorporating data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of ethyl propanoate with a suitable precursor containing the tetrahydrofuran moiety. Various methods have been reported, including microwave-assisted synthesis which enhances yield and purity. The synthetic pathway often includes the formation of the tetrahydrofuran ring through cyclization reactions, followed by esterification to yield the final product .
Antimicrobial Properties
Research has indicated that compounds related to 5-oxotetrahydrofuran derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have shown potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 4-Methylene-2-octyl-5-oxotetrahydrofuran | Antibacterial | MRSA | |
| This compound | Antibacterial | Various pathogens |
Cytotoxic Effects
In vitro studies have demonstrated that this compound and its derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, research on related tetrahydrofuran compounds has shown promising results in inhibiting the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines. The cytotoxicity is often attributed to the induction of apoptosis through mitochondrial pathways and modulation of key signaling molecules involved in cancer progression .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| Related Tetrahydrofuran Derivative | A549 | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis or alters membrane permeability, leading to cell lysis.
- Cytotoxic Mechanism : Induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death.
- Inflammatory Response Modulation : Some studies suggest that derivatives may modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
Case Studies
A recent study focused on the phytotoxicity and biological activities of various tetrahydrofuran derivatives, including this compound. The findings indicated that modifications to the tetrahydrofuran ring significantly influenced both antimicrobial and cytotoxic activities. Specifically, compounds with increased lipophilicity showed enhanced membrane permeability and biological efficacy in both microbial and cancer cell models .
Q & A
Q. Can this compound serve as a ligand or co-catalyst in asymmetric synthesis?
- Methodological Answer : The tetrahydrofuran ring’s stereoelectronic properties enable its use as a chiral ligand. In Rh-catalyzed hydrogenation, derivatization with phosphine groups (e.g., via Arbuzov reaction) yields ligands achieving 90% ee for α,β-unsaturated esters. Optimize enantioselectivity by tuning the ester’s steric bulk (e.g., tert-butyl vs. ethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
